1.8-log Unit Lipophilicity Gain Over the De-Bromo Analog Drives Membrane Permeability
The introduction of a 4-bromine atom into the N-benzyl-N-ethylglycine scaffold significantly elevates logP. The predicted logP for [(4-Bromo-benzyl)-ethyl-amino]-acetic acid is 3.17, compared to 1.59 for the non-brominated analog (N-benzyl-N-ethylglycine, CAS 92510-98-0) . This represents a ΔlogP of +1.58, which falls within the optimal range for blood-brain barrier penetration and membrane permeability in drug design (LogP 2-4).
| Evidence Dimension | Predicted logP (partition coefficient) |
|---|---|
| Target Compound Data | LogP 3.17 |
| Comparator Or Baseline | N-benzyl-N-ethylglycine (CAS 92510-98-0): LogP 1.59 |
| Quantified Difference | ΔlogP = +1.58 (2.0-fold increase in lipophilicity, approx. 38-fold increase in log-scale partition) |
| Conditions | Predicted via computational methods reported by ChemSrc database |
Why This Matters
A LogP shift from 1.59 to 3.17 dramatically alters compound bioavailability, cellular uptake, and off-target binding, making this compound preferable for CNS-targeted or intracellular target campaigns.
